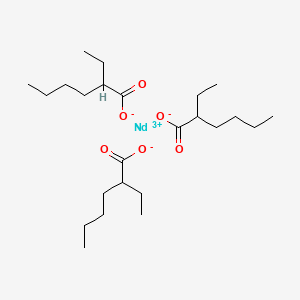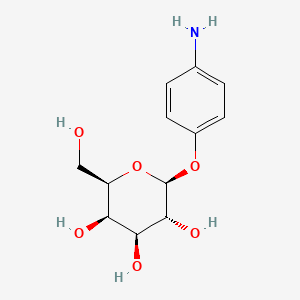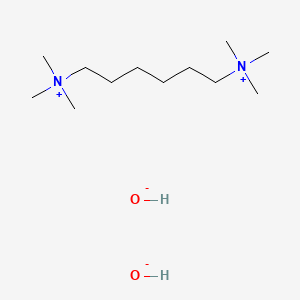
5,5'-Methylenedianthranilic acid
Descripción general
Descripción
5,5’-Methylenedianthranilic acid, also known as BIS(4-AMINO-3-CARBOXYPHENYL)METHANE or 4,4’-DIAMINO-3,3’-DICARBOXYDIPHENYLMETHANE, is a chemical compound with the molecular formula C15H14N2O4 . It is used for manufacturing specialty pigments .
Molecular Structure Analysis
The molecular structure of 5,5’-Methylenedianthranilic acid consists of 36 bonds in total. There are 22 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 primary amines (aromatic), and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
5,5’-Methylenedianthranilic acid has a molecular weight of 286.2827 . It is achiral, with no defined stereocenters or E/Z centers, and carries no charge .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
- Scientific Field: Medical and Pharmaceutical Sciences .
- Application Summary: Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of novel complexes using anthranilic acid derivatives .
- Results or Outcomes: The complexes’ cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) were investigated .
Diabetes Management
- Scientific Field: Medical and Pharmaceutical Sciences .
- Application Summary: Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management .
- Methods of Application: The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, it is suggested that these compounds could provide therapeutic possibilities in diabetes mellitus and obesity .
Methanogenesis Inhibition
- Scientific Field: Environmental Science and Microbiology .
- Application Summary: Chemical inhibitors of methanogenesis, including certain structural analogs, have been used in various fields to understand methane production and consumption in pure culture or complex natural environments .
- Methods of Application: The application involves the use of these inhibitors in various environments to study the mechanisms of methane formation, emission, and oxidation .
- Results or Outcomes: The inhibitors have proven to effectively inhibit methane formation, which can be useful in reducing energy loss and improving the efficiency of ruminal energetic transformations .
HPLC Analysis
- Scientific Field: Analytical Chemistry .
- Application Summary: “5,5’-Methylenedianthranilic acid” can be analyzed using High-Performance Liquid Chromatography (HPLC) .
- Methods of Application: The method involves the use of a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, this method allows for the separation and analysis of "5,5’-Methylenedianthranilic acid" .
Production of Value-Added Substances
- Scientific Field: Biotechnology .
- Application Summary: Chemical inhibitors of methanogenesis, including certain structural analogs, have been used to enhance the production of value-added substances, such as volatile fatty acids and hydrogen .
- Methods of Application: The application involves the use of these inhibitors in various environments to study the mechanisms of methane formation, emission, and oxidation .
- Results or Outcomes: The inhibitors have proven to effectively inhibit methane formation, which can be useful in enhancing the production of volatile fatty acids and hydrogen .
Feed Additives
- Scientific Field: Animal Nutrition .
- Application Summary: With an increasing understanding of the mechanistic effects of the chemical inhibitors of methanogenesis, it is possible that some could be used to develop into promising feed additives to reduce losses associated with enteric methane production .
- Methods of Application: The application involves the use of these inhibitors as feed additives in animal nutrition to reduce losses associated with enteric methane production .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, it is suggested that these compounds could provide promising feed additives to reduce losses associated with enteric methane production .
Safety And Hazards
The safety data sheet for 5,5’-Methylenedianthranilic acid advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUWUSOUUMPANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223536 | |
| Record name | 5,5'-Methylenedianthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Methylenedianthranilic acid | |
CAS RN |
7330-46-3 | |
| Record name | 3,3′-Dicarboxy-4,4′-diaminodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7330-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Methylenedianthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007330463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Methylenedianthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-methylenedianthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-METHYLENEDIANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAN82A3TCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



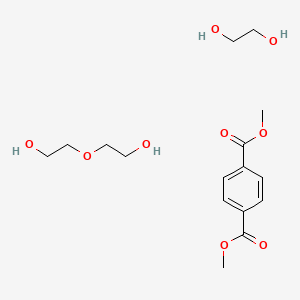

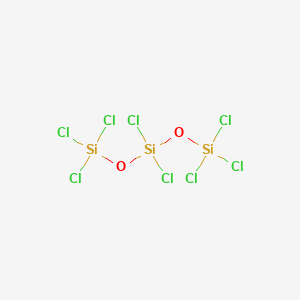
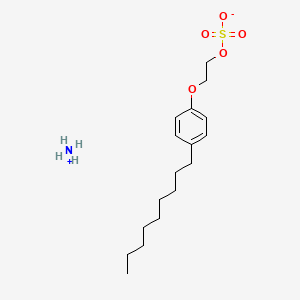
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)



